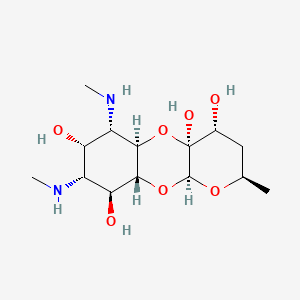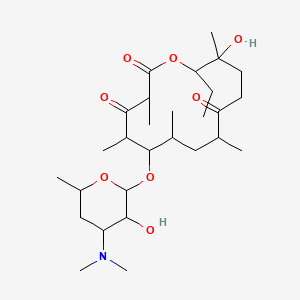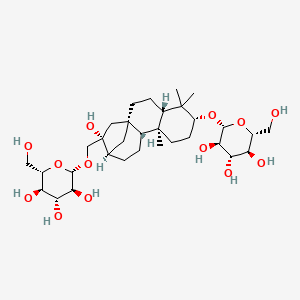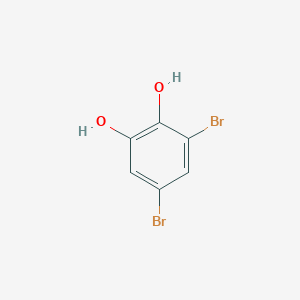
3,5-Dibrombenzol-1,2-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 3,5-Dibromobenzene-1,2-diol often involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods provide efficient pathways to synthetically valuable 1,2-dibromobenzenes, which are crucial intermediates for various organic transformations. Derivatives such as 1,2-dibromo-3-iodobenzene and others have been synthesized using these approaches, showcasing the versatility and efficiency of these methods in accessing dibromobenzene derivatives (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
The molecular structure of dibromobenzene derivatives is influenced by factors such as molecular symmetry and the presence of halogen bonds. For instance, the melting points of different isomers of dibromobenzene can vary significantly, reflecting differences in molecular symmetry and the ability of molecules to pack closely in solid state. Studies on the crystal structures of dibromobenzene isomers under various conditions have provided insights into the structural relationships between these compounds and their physical properties (Dziubek & Katrusiak, 2014).
Wissenschaftliche Forschungsanwendungen
Katalyse und Biochemie
Anionische Komplexe von Silizium (IV) mit Catecholat-Liganden, wie z. B. 3,5-Dibrombenzol-1,2-diol, haben sich in der Katalyse und Biochemie als vielversprechend erwiesen . Diese Komplexe bilden sowohl in Kristallen als auch in Lösungen durch Wasserstoffbrückenbindungen und schwache intermolekulare Wechselwirkungen supramolekulare Assoziate. Insbesondere zeigen sie eine Affinität zu organischen Kationen, Lösungsmitteln, nicht-koordinierten Catechol-Derivaten und anderen aromatischen Verbindungen. Die Absorptionsmaxima in UV-Spektren können verschoben werden, was Möglichkeiten zur Entwicklung neuer Materialien für Sensoren auf Basis von Silizium(IV)-Komplexen mit Catecholat-Liganden bietet.
Supramolekulare Organisation
Die Kristallstruktur von N-Cyclohexylcyclohexanaminium {[Acetyl(methyl)amino]methyl}bis[4,5-Dibrombenzol-1,2-diolato]silikat (IV) 4,5-Dibrobenzol-1,2-diol-Ethanol-Solvat zeigt ein supramolekulares System, das aus vier verschiedenen Einheiten besteht, die durch verschiedene Wechselwirkungen miteinander verbunden sind . Diese Wechselwirkungen umfassen Wasserstoffbrückenbindungen, Stapelwechselwirkungen, die Dibrombenzoldiol betreffen, und die Koordination um das Siliziumattom. Das Verständnis dieser supramolekularen Organisation ist entscheidend für die Gestaltung funktionaler Materialien.
Röntgenbeugung an Einkristallen
Die Untersuchung dieses Komplexes umfasste eine Röntgenbeugungsanalyse, die für das Siliziumattom aufgrund der Überlagerung von Δ- und Λ-Optischen Isomeren ein verzerrtes oktaedrisches Koordinations-Polyeder enthüllte . Röntgenbeugung an Einkristallen liefert wertvolle Einblicke in die Molekülstrukturen, die die Materialgestaltung und das Verständnis intermolekularer Bindungen unterstützen.
Zusammenfassend lässt sich sagen, dass this compound eine entscheidende Rolle in der supramolekularen Chemie, Katalyse und Sensorik spielt. Seine einzigartigen Eigenschaften machen es zu einem vielversprechenden Kandidaten für verschiedene wissenschaftliche Anwendungen.
Für detailliertere Informationen können Sie sich auf den Originalartikel hier beziehen. Wenn Sie bestimmte Anwendungen weiter untersuchen möchten, können Sie sich gerne an uns wenden!
Wirkmechanismus
Target of Action
3,5-Dibromobenzene-1,2-diol, also known as 3,5-dibromocatechol, is a member of the class of catechols carrying two bromo substituents at positions 3 and 5 . It has a role as an algal metabolite, a marine xenobiotic metabolite, a mouse metabolite, and a bacterial xenobiotic metabolite
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
It is known that the compound is considered hazardous according to the 2012 osha hazard communication standard . It is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers One relevant paper discusses the yield of 2,4-DBPh and 3,5-dibromobenzene-1,2-diol, suggesting the cleavage of the diaryl ether bond .
Eigenschaften
IUPAC Name |
3,5-dibromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHYJLFHLSZNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395942 | |
| Record name | 3,5-dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111167-61-4 | |
| Record name | 3,5-dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1230449.png)
![1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione](/img/structure/B1230451.png)
![2-[2-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1230453.png)

![[3-(12-Aminododecoxy)-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1230455.png)

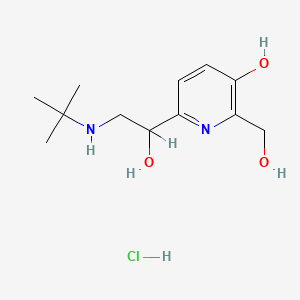
![3-[[7,11-Bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;hydron;iron(3+)](/img/structure/B1230461.png)
